5-Bromo-2-{[1-(cyclobutylmethyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(cyclobutylmethyl)piperidin-4-yl]oxy}pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a bromine atom at the 5th position and a piperidine ring substituted with a cyclobutylmethyl group at the 4th position, connected via an oxygen atom to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(cyclobutylmethyl)piperidin-4-yl]oxy}pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which is then brominated at the 5th position.
Formation of Piperidine Derivative: The piperidine ring is synthesized separately, with the cyclobutylmethyl group attached to the nitrogen atom.
Coupling Reaction: The final step involves the coupling of the brominated pyrimidine with the piperidine derivative through an ether linkage, facilitated by a suitable base and solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(cyclobutylmethyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
5-Bromo-2-{[1-(cyclobutylmethyl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to nucleotides.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(cyclobutylmethyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperidin-1-yl)pyrimidine: Similar structure but lacks the cyclobutylmethyl group.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Contains a piperazine ring instead of a piperidine ring.
5-Bromo-2-(morpholin-4-yl)pyrimidine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
The presence of the cyclobutylmethyl group in 5-Bromo-2-{[1-(cyclobutylmethyl)piperidin-4-yl]oxy}pyrimidine provides unique steric and electronic properties, which can enhance its binding affinity and specificity towards certain molecular targets compared to similar compounds.
Properties
IUPAC Name |
5-bromo-2-[1-(cyclobutylmethyl)piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O/c15-12-8-16-14(17-9-12)19-13-4-6-18(7-5-13)10-11-2-1-3-11/h8-9,11,13H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLLZBGTPMQCME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCC(CC2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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